1-(3,5-Dichlorophenyl)piperazine dihydrochloride

Description

IUPAC Name and Structural Formula

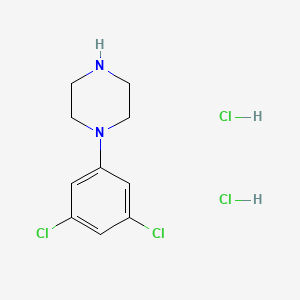

The IUPAC name of the compound is This compound . Its structural formula is C₁₀H₁₄Cl₄N₂ , comprising:

- A piperazine ring (six-membered ring with two nitrogen atoms at positions 1 and 4).

- A 3,5-dichlorophenyl substituent attached to the nitrogen at position 1 of the piperazine.

- Two hydrochloride ions as counterions.

The SMILES notation is Cl.Cl.ClC1=CC(Cl)=CC(CN2CCNCC2)=C1, and the InChIKey is LISGMSBYRAXPJH-UHFFFAOYSA-N.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;;/h5-7,13H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHHRQZMKLYRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dichloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)piperazine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 239.12 g/mol

- IUPAC Name : 1-(3,5-Dichlorophenyl)piperazine dihydrochloride

The compound features a piperazine ring substituted with a 3,5-dichlorophenyl group, which is essential for its biological activity. The presence of chlorine atoms enhances its lipophilicity and receptor binding affinity.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. It has been studied for its efficacy in animal models of epilepsy.

- Mechanism of Action : The compound is believed to modulate voltage-gated sodium channels and enhance GABAergic transmission, leading to increased seizure threshold.

- Case Study : A study by Kamiński et al. (2015) demonstrated that derivatives of piperazine showed significant activity in maximal electroshock tests (MES). The compound's structure-activity relationship (SAR) studies suggest that modifications can enhance its anticonvulsant efficacy.

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| This compound | TBD | MES |

| 3-(trifluoromethyl)anilide | 62.14 | MES |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | MES |

Anticancer Activity

In addition to its anticonvulsant properties, this compound has shown potential as an anticancer agent.

- Mechanism of Action : It may inhibit topoisomerase II activity and induce apoptosis in cancer cells. Molecular docking studies have indicated effective binding to DNA.

- Synergistic Effects : A recent study evaluated the combination of this compound with doxorubicin (DOX), revealing enhanced cytotoxicity against cancer cells compared to DOX alone. The compounds exhibited significant synergistic effects at doses of 50 µM.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 10 | >94 |

| Compound BS130 | 50 | 72 |

| Compound BS230 | 50 | 87 |

Detection of Piperazine Derivatives

The detection and quantification of piperazine derivatives like this compound are crucial in toxicology due to their association with new psychoactive substances (NPS) and potential poisoning cases.

- Analytical Methods : Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have improved the detection capabilities for these compounds in biological samples. Rapid diagnostic methods are essential for timely clinical interventions.

- Case Study : A study highlighted the symptoms associated with piperazine derivative poisoning, including tachycardia and pupil dilation. The need for comprehensive analytical approaches is emphasized to ensure accurate diagnosis and treatment.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(2,3-Dichlorophenyl)piperazine (CAS 1013-27-0):

1-(2,5-Dichlorophenyl)piperazine dihydrochloride (CAS 827614-47-1):

1-(4-Chlorophenyl)piperazine dihydrochloride (CAS 38869-46-4):

Functional Group Modifications

- 1-(3-Cyanophenyl)piperazine: Replaces chlorine with a cyano group (-CN). Synthesis yield: 34% via similar routes, indicating reduced reactivity compared to 3,5-dichloro analogs . Pharmacological impact: Enhanced electron-withdrawing effects may alter receptor binding kinetics .

1-(3-Trifluoromethylphenyl)piperazine :

Biological Activity

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential therapeutic applications, supported by data tables and recent case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of two chlorine atoms on the aromatic ring. Its chemical formula is with a molecular weight of approximately 235.13 g/mol. This structure is significant as it influences the compound's interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it functions as a ligand for serotonin receptors, particularly the 5-HT receptor family. Its binding affinity can lead to modulation of neurotransmitter release and subsequent physiological effects.

Key Mechanisms:

- Serotonin Receptor Modulation : It has been shown to influence serotonin levels, which can affect mood and behavior. Increased serotonin levels may result in entactogenic effects, similar to those observed with other psychoactive substances .

- Dopamine and Norepinephrine Interaction : The compound has also been associated with increased levels of dopamine and norepinephrine, which can lead to both therapeutic effects and adverse reactions such as tachycardia and hypertension .

Pharmacological Profiles

This compound exhibits a range of pharmacological activities:

- Psychoactive Effects : The compound has been noted for its mild hallucinogenic effects at higher doses, comparable to substances like MDMA but significantly less potent .

- Cytotoxicity : Studies have evaluated its cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown moderate inhibition rates against breast cancer cell lines (MDA-MB-231) with IC50 values indicating limited cytotoxicity .

Data Table: Biological Activity Overview

Case Study 1: Psychoactive Properties

A study conducted on piperazine derivatives highlighted the psychoactive properties of this compound. It was found to bind effectively to the 5-HT2 receptor, leading to increased serotonin activity, which is linked to both therapeutic and adverse behavioral outcomes .

Case Study 2: Cytotoxic Evaluation

In another investigation focused on novel piperazine derivatives, this compound was tested for its cytotoxic properties against breast cancer cell lines. The results indicated that while some compounds showed inhibition rates above 50%, this specific derivative exhibited only moderate efficacy, suggesting further structural modifications may be necessary for enhanced activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dichlorophenyl)piperazine dihydrochloride, and how are intermediates purified?

- Methodological Answer :

- Synthesis : Common routes include nucleophilic aromatic substitution (e.g., reacting piperazine with 3,5-dichlorophenyl halides) or coupling reactions like Buchwald-Hartwig amination .

- Purification : Use column chromatography (e.g., normal phase with dichloromethane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate intermediates. Monitor purity via TLC or HPLC .

- Impurity Control : Reference analytical standards (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) to identify byproducts during synthesis .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR in deuterated DMSO to confirm the aromatic proton environment and piperazine backbone. For example, ¹H NMR peaks at δ 3.2–3.5 ppm (piperazine protons) and δ 6.8–7.2 ppm (dichlorophenyl protons) .

- HPLC/MS : Employ reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) for purity assessment. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276) .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) to confirm dihydrochloride salt formation .

Q. What are the key handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C in a dry, ventilated environment. Avoid exposure to moisture to prevent hydrolysis .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Design : Apply density functional theory (DFT) to model transition states for aryl-piperazine coupling reactions. Use reaction path search algorithms (e.g., GRRM) to predict competing pathways .

- Solvent Optimization : Calculate solvation free energies (COSMO-RS) to select solvents that maximize yield (e.g., DMF or toluene) .

- Kinetic Studies : Simulate reaction rates under varying temperatures/pressures to identify optimal conditions .

Q. What strategies resolve contradictions between theoretical and experimental yield data?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, reaction time). For example, optimize Pd-catalyzed coupling by varying Pd(OAc)₂ (0.5–5 mol%) and ligand ratios .

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., dechlorinated analogs) and adjust stoichiometry or catalysts .

Q. How to design experiments to assess receptor binding specificity in pharmacological studies?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescent probes (e.g., [³H]WAY-100635) to measure affinity for serotonin (5-HT₁A/2A) or dopamine receptors. Calculate IC₅₀ values via competitive binding curves .

- Selectivity Profiling : Test against off-target receptors (e.g., α₁-adrenergic, σ receptors) to confirm specificity. Cross-reference with structural analogs (e.g., 1-(2,3-Dichlorophenyl)piperazine) .

Q. What advanced approaches are used for impurity profiling and quantification?

- Methodological Answer :

- LC-MS/MS : Use MRM (multiple reaction monitoring) to detect trace impurities (e.g., 1-(3-Chlorophenyl)piperazine, CAS 13078-15-4) with detection limits <0.1% .

- Spiking Experiments : Add reference impurities (e.g., 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine, CAS 52605-52-4) to validate analytical methods .

| Impurity ID | CAS Number | Structure Description |

|---|---|---|

| MM0421.06 | 52605-52-4 | 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine |

| MM0421.09 | 13078-15-4 | 1-(3-Chlorophenyl)piperazine hydrochloride |

Q. How does structural modification (e.g., substituent variation) affect pharmacological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 1-(3,5-Dimethoxyphenyl)piperazine) and compare binding affinities. For example, electron-withdrawing groups (Cl) enhance 5-HT receptor affinity vs. electron-donating groups (OCH₃) .

- Molecular Docking : Model interactions with receptor binding pockets (e.g., 5-HT₁A) to predict substituent effects on binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.